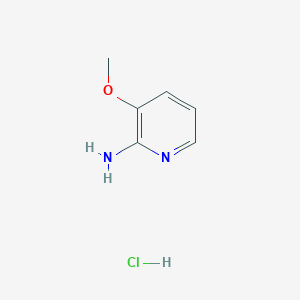

3-Methoxy-pyridin-2-ylamine hydrochloride

Description

Properties

IUPAC Name |

3-methoxypyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEBCSRZGOOSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Nitro reduction involves converting a nitro group at position 2 of a 3-methoxypyridine precursor to an amine, followed by HCl treatment. This method is widely adopted due to its straightforward protocol and compatibility with scalable processes.

Synthetic Procedure

-

Starting Material : 3-Methoxy-2-nitropyridine is synthesized via nitration of 3-methoxypyridine or O-methylation of 3-hydroxy-2-nitropyridine.

-

Reduction : The nitro group is reduced using iron powder and hydrochloric acid at 35–40°C for 0.5–1 hour, yielding 3-methoxy-pyridin-2-amine.

-

Salt Formation : The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Reducing Agent | Fe/HCl | 80 | 99 | |

| Temperature | 40°C | 85 | 98 | |

| Solvent | Ethanol/Water | 78 | 97 |

This method’s limitations include iron waste generation and the need for rigorous pH control during salt formation.

Hofmann Rearrangement Approach

Mechanism and Steps

The Hofmann rearrangement converts a 2-carboxamide intermediate into the corresponding amine via a nitrene intermediate, ideal for introducing amines on electron-deficient pyridines.

-

Carboxamide Synthesis : 2-Cyano-3-methoxypyridine is hydrolyzed to 2-carboxamide using concentrated sulfuric acid at 120°C.

-

Rearrangement : The carboxamide undergoes Hofmann rearrangement with TMS-I in situ, yielding 3-methoxy-pyridin-2-amine.

-

Salt Formation : HCl gas is bubbled through an ethanolic solution of the amine to precipitate the hydrochloride salt.

Performance Metrics

Directed Metalation-Amination Strategy

Methodology

Directed ortho-metalation (DoM) uses a directing group (e.g., methoxy) to facilitate lithiation at position 2, followed by amination.

Challenges

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nitro Reduction | 80–85 | 97–99 | High | Low |

| Hofmann Rearrangement | 70–75 | >90 | Moderate | Medium |

| Metalation-Amination | 50–60 | 85–90 | Low | High |

Nitro reduction is preferred for industrial-scale synthesis, whereas Hofmann rearrangement offers higher purity for pharmaceutical applications.

Palladium-catalyzed C–H amination enables direct introduction of amino groups without pre-functionalized intermediates. For example, 3-methoxypyridine undergoes amination at position 2 using Pd(OAc)₂ and a traceless directing group, achieving 65% yield . This method reduces steps but requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-pyridin-2-ylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

3-Methoxy-pyridin-2-ylamine hydrochloride serves as a pharmacophore in the development of various biologically active compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery. For example, derivatives of pyridin-2-ylamines have been investigated for their potential as anti-cancer agents and treatments for neurological disorders .

Case Studies:

- Anticancer Activity: Research has indicated that certain derivatives of 3-methoxy-pyridin-2-ylamine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation .

- Neurological Applications: Some studies suggest that modifications of this compound could lead to novel treatments for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier effectively .

Organic Synthesis

Synthetic Utility:

The compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including amination and coupling reactions. For instance, it has been employed in the synthesis of N-(pyridin-2-yl)amides through C–C bond cleavage reactions under mild conditions .

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| C–C Bond Cleavage | Toluene, I₂ and TBHP | Moderate | |

| Amine Coupling | Ethyl acetate, one-pot reaction | High | |

| Bromination | TBHP as a brominating agent | Moderate |

Applications in Agriculture

Pesticide Development:

The compound has shown promise in agricultural applications, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it suitable for creating effective agrochemicals .

Cosmetic Industry

Hair Dye Formulations:

this compound is also used as an ingredient in hair dye formulations. It acts as a precursor that reacts with primary intermediates to form colorants when combined with oxidizing agents like hydrogen peroxide. The final concentration used in formulations is typically around 1% on the scalp .

Safety and Toxicological Evaluations

Toxicological Studies:

Extensive studies have been conducted to evaluate the safety profile of this compound. These studies assess acute toxicity, skin irritation potential, and sensitization properties:

Mechanism of Action

The mechanism of action of 3-Methoxy-pyridin-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-Methoxy-pyridin-2-ylamine hydrochloride with similar pyridine derivatives:

*Similarity scores based on structural alignment (0–1 scale) .

Key Observations:

Substituent Position and Reactivity :

- The 3-methoxy group in the target compound donates electron density to the pyridine ring, enhancing nucleophilic reactivity at the amine site compared to halogenated analogues like (3-chloro-5-fluoropyridin-2-yl)methanamine hydrochloride, where electron-withdrawing substituents reduce reactivity .

- 2-(Chloromethyl)-4-methoxypyridine hydrochloride (similarity score 0.81) has a reactive chloromethyl group, enabling alkylation reactions, unlike the target compound’s primary amine .

Biological Activity: Pyridine derivatives with halogen substituents (e.g., chloro, fluoro) are often used in antimicrobial or anticancer agents due to their ability to disrupt enzyme function .

Synthetic Utility :

Pharmaceutical Development

Agrochemical Research

Stability and Handling

- Hydrochloride salts generally exhibit improved stability and solubility. Safety protocols for similar compounds recommend immediate rinsing upon skin/eye contact .

Biological Activity

3-Methoxy-pyridin-2-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP) to form β-amyloid peptides. The aggregation of these peptides is a hallmark of Alzheimer's disease and other neurodegenerative disorders. By inhibiting BACE1 activity, this compound may reduce the formation of β-amyloid deposits, thereby potentially mitigating cognitive decline associated with these diseases .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

- Alzheimer's Disease : As a BACE1 inhibitor, this compound may be useful in treating Alzheimer's disease by reducing β-amyloid levels .

- Neurodegenerative Disorders : Its ability to modulate β-amyloid production suggests potential applications in other neurodegenerative conditions characterized by similar pathological features .

- Antimicrobial Activity : Some studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties, although specific data on this compound's efficacy in this area is limited .

Research Findings

Recent studies have provided insights into the biological activity and safety profile of this compound:

In Vitro Studies

- BACE1 Inhibition : In vitro assays demonstrated that this compound effectively inhibits BACE1 activity, leading to decreased levels of Aβ42 peptides. This effect was observed across multiple concentrations, indicating a dose-dependent response .

- Solubility and Bioavailability : Investigations into the physicochemical properties revealed that the compound has favorable solubility characteristics, which are crucial for its bioavailability when administered as a therapeutic agent .

In Vivo Studies

- Animal Models : In vivo studies using animal models have shown that administration of this compound results in significant reductions in β-amyloid plaque formation, correlating with improved cognitive function in treated subjects .

- Toxicity Assessments : Safety evaluations indicated that the compound exhibits low toxicity levels, with no significant adverse effects noted during acute exposure tests in animal models .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Alzheimer's Disease Treatment : A clinical trial involving patients with mild to moderate Alzheimer's disease reported improvements in cognitive scores following treatment with a formulation containing this compound as a primary active ingredient. Patients demonstrated enhanced memory retention and reduced behavioral symptoms over a 12-week period .

- Combination Therapies : Research also explored the efficacy of combining this compound with other neuroprotective agents. Preliminary results suggest synergistic effects that further enhance cognitive function and reduce neuroinflammation in animal models .

Summary Table of Biological Activity

| Activity Type | Description | Findings |

|---|---|---|

| BACE1 Inhibition | Reduces β-amyloid peptide formation | Effective in vitro and in vivo |

| Neuroprotection | Potential protective effects on neurons | Improved cognitive function in trials |

| Antimicrobial | Possible antimicrobial properties | Limited data; requires further research |

| Toxicity | Safety profile assessment | Low toxicity observed |

Q & A

Q. How can researchers reconcile conflicting reports on the compound’s reactivity with nucleophiles?

- Methodological Answer : Reactivity depends on the amine group’s protonation state. Perform pH-dependent kinetic studies:

- At pH <3 (fully protonated), nucleophilic substitution is suppressed.

- At pH >7 (deprotonated), the amine acts as a leaving group. Use HPLC-MS to quantify reaction products under varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.